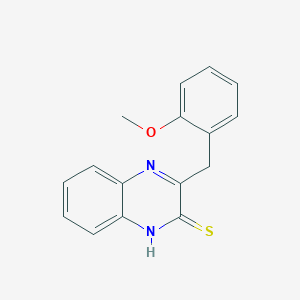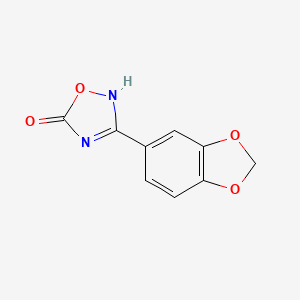
3-(2-Methoxybenzyl)quinoxaline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxybenzyl)quinoxaline-2-thiol is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzyl chloride and quinoxaline-2-thiol.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Catalysts: A base such as triethylamine (TEA) or potassium carbonate (K2CO3) may be used to facilitate the reaction.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Quinoxaline-2-thiol amine derivatives.
Substitution Products: Various substituted quinoxaline-2-thiol derivatives.
Scientific Research Applications
3-(2-Methoxybenzyl)quinoxaline-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Methoxybenzyl)quinoxaline-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can influence the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-(2-Methoxybenzyl)quinoxaline-2-thiol is compared with other similar compounds to highlight its uniqueness:
Quinoxaline-2-thiol: The parent compound without the methoxybenzyl group.
2-Methoxybenzyl alcohol: A related compound used in various organic synthesis processes.
Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline-2-thiol.
These compounds share structural similarities but differ in their functional groups and properties, leading to different applications and reactivity.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1H-quinoxaline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-9-5-2-6-11(15)10-14-16(20)18-13-8-4-3-7-12(13)17-14/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMBTEQJNUCTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid](/img/structure/B7830320.png)

![4-[[12-(4-Cyclohexylpiperazin-4-ium-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoate](/img/structure/B7830341.png)
![(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid](/img/structure/B7830343.png)
![[6-(5-methyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B7830352.png)

![[6-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methylphenyl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B7830360.png)

![3-{3-[2-(4-Chlorophenyl)-4-ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830370.png)

![8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B7830383.png)
![[3-(2-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7830391.png)
![3-{3-[2-(4-Chlorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7830398.png)
